molecular formula C24H26N4O3 B10990366 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide

Cat. No.: B10990366
M. Wt: 418.5 g/mol
InChI Key: UQWFGDRFVZJABY-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide is a structurally complex molecule featuring three key motifs:

  • Benzimidazole core: A bicyclic aromatic system known for its role in medicinal chemistry, often contributing to DNA intercalation or enzyme inhibition .
  • Propanamide linker: A flexible spacer that may enhance solubility or facilitate interactions with biological targets.
  • 3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl group: A substituted pyrrolidinone ring, which can influence conformational rigidity and electronic properties.

Below, we compare it to similar compounds from the literature, focusing on synthesis, characterization, and functional attributes.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide

InChI

InChI=1S/C24H26N4O3/c1-24(17-8-3-2-4-9-17)16-22(30)28(23(24)31)15-13-21(29)25-14-7-12-20-26-18-10-5-6-11-19(18)27-20/h2-6,8-11H,7,12-16H2,1H3,(H,25,29)(H,26,27)

InChI Key

UQWFGDRFVZJABY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)CCC(=O)NCCCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Linking the Propyl Chain: The benzimidazole derivative is then reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate to form the N-substituted benzimidazole.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction involving an appropriate amine and a diketone.

    Final Coupling: The N-substituted benzimidazole and the pyrrolidine derivative are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as HOBt (hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, particularly targeting the carbonyl groups in the pyrrolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the propyl chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: N-substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: The benzimidazole moiety is known for its antimicrobial properties, making this compound a candidate for drug development.

    Anticancer Research: Studies have shown that similar compounds can inhibit cancer cell growth by interacting with specific molecular targets.

Industry

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their function, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Compound Key Structural Features Functional Significance
Target Compound Benzimidazole, propanamide, pyrrolidinone Benzimidazole: DNA/protein binding; Pyrrolidinone: Rigidity, hydrogen bonding
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide, N,O-bidentate directing group Facilitates metal-catalyzed C–H bond functionalization via coordination
Pyrrole-carboxamide derivative () Pyrrole, imidazole, pyridine, trifluoromethyl Trifluoromethyl enhances lipophilicity; Imidazole/pyridine: Metal coordination
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () Triazole, benzylidene phthalide Triazole: Bioisostere for amides; Phthalide: Electrophilic reactivity
Key Observations:
  • The pyrrolidinone moiety introduces rigidity compared to pyrrole () or triazole (), possibly affecting binding kinetics.
Key Observations:
  • Amide bond formation is a common strategy across analogs (Evidences 2, 4, 5), suggesting the target’s synthesis may follow similar protocols.
  • The absence of trifluoromethyl or triazole groups in the target simplifies synthesis compared to and .

Spectroscopic Characterization

Compound Characterization Methods Notable Spectral Data
Target Compound Assumed: 1H/13C NMR, LCMS, HPLC (based on analogs) Expected benzimidazole NH (~11 ppm), pyrrolidinone carbonyls (~170 ppm)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 1H/13C NMR, IR, GC-MS, X-ray crystallography Hydroxy group at δ 3.4 ppm (1H NMR); X-ray confirmed N,O-bidentate geometry
Pyrrole-carboxamide derivative () 1H NMR, ESIMS, LCMS, HPLC Trifluoromethyl pyridine at δ 8.63 ppm; LCMS purity >98%
Ethyl triazolyl carbamate () 1H NMR Triazole NH at δ 13.0 ppm; aromatic protons at δ 7.5–8.2 ppm
Key Observations:
  • The target’s benzimidazole NH and pyrrolidinone carbonyls would be critical markers in NMR, akin to hydroxy groups in and triazole NH in .
  • High-resolution mass spectrometry (HRMS) and X-ray data (e.g., via SHELX programs ) could resolve ambiguities in stereochemistry.
Key Observations:
  • The target’s benzimidazole core aligns with known kinase inhibitors (e.g., ), while its pyrrolidinone may mimic transition states in enzymatic reactions.

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